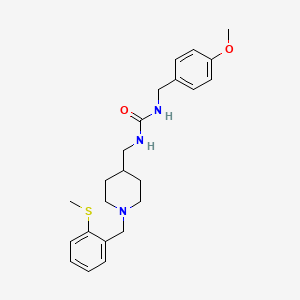

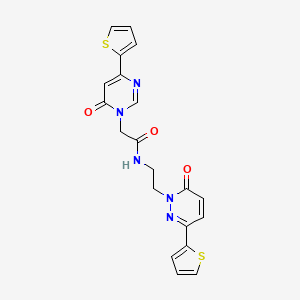

1-(4-Methoxybenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Methoxybenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes.

Applications De Recherche Scientifique

Synthesis and Analysis

1-(4-Methoxybenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is involved in various synthesis processes. For instance, its derivative, AR-A014418, is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis due to its stable deuterium-labeled form, which is synthesized with high purity and used in drug pharmacokinetic studies (Liang et al., 2020).

Natural Sources and Derivatives

Urea derivatives, such as N-Benzyl-N'-(4-methoxybenzyl)urea, have been isolated from natural sources like Pentadiplandra brazzeana. These derivatives have unique structures, some of which are reported for the first time from natural sources (Tsopmo et al., 1999).

Pharmaceutical Synthesis

In the field of pharmaceutical chemistry, 1-(4-Methoxybenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea derivatives are synthesized for various applications. For instance, it plays a role in the creation of new classes of cyclic dipeptidyl ureas and pseudopeptidic [1,2,4]triazines, which are composed of different amino acids and are linked through a urea moiety (Sañudo et al., 2006).

Radiolabeled Compounds

The compound has been used in the synthesis of radiolabeled molecules. Specifically, AR-A014418, a derivative, was radiolabeled with carbon-11 for use in positron emission tomography (PET) studies. This process involves complex reactions that result in high specific activity and is relevant for studying enzyme activities in vivo (Hicks et al., 2012).

Protection Groups in Nucleoside Chemistry

In nucleoside chemistry, derivatives of 1-(4-Methoxybenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea are used as protection groups. For example, p-methoxybenzyl group (PMB) has been used as an N3-protecting group in uridine, aiding in the selective synthesis of modified nucleotides (Akiyama et al., 1990).

Propriétés

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2S/c1-28-21-9-7-18(8-10-21)15-24-23(27)25-16-19-11-13-26(14-12-19)17-20-5-3-4-6-22(20)29-2/h3-10,19H,11-17H2,1-2H3,(H2,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFMYKBUDUOMMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(thiophen-3-yl)methyl]-2-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2994054.png)

![N-(3-(methylsulfonamido)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2994055.png)

![3-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2994056.png)

![5-[(E)-2-(dimethylamino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B2994069.png)

![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-ethoxybenzamide](/img/structure/B2994071.png)

![(3,4-Dimethylphenyl)(3-(4-methoxyphenyl)-2-thioxo-1,4-diazaspiro[4.6]undec-3-en-1-yl)methanone](/img/structure/B2994072.png)

![6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2994076.png)

![Methyl 2-{[3-(2-chloro-3-fluoropyridine-4-amido)phenyl]formamido}acetate](/img/structure/B2994077.png)